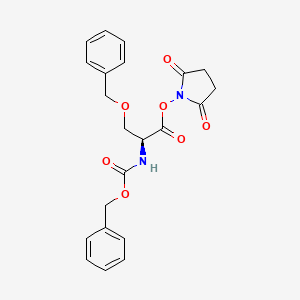

Z-Ser(bzl)-osu

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENPPJIIQWZISH-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Utilization of Z Ser Bzl Osu

Strategies for the N-Benzyloxycarbonyl (Z) Protection of Serine

The introduction of the benzyloxycarbonyl (Z or Cbz) group is a foundational step in peptide chemistry, developed by Bergmann and Zervas. bachem.com This protecting group is stable under various conditions but can be readily removed by catalytic hydrogenolysis. bachem.comthieme-connect.degcwgandhinagar.com

Direct Acylation Methods

The most common method for introducing the Z group is through the direct acylation of the amino acid with benzyl (B1604629) chloroformate (Z-Cl). wiley-vch.de This reaction is typically performed in an aqueous basic solution, such as in the presence of sodium hydroxide (B78521) or sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct. Another effective reagent for this transformation is benzyl succinimido carbonate (Z-OSu), which offers the advantage of being a stable, crystalline solid and can lead to high yields of the N-protected amino acid. thieme-connect.de

Direct acylation of unprotected hydroxyamino acids like serine with acyl halides or anhydrides under acidic conditions can achieve chemoselective O-acylation. beilstein-journals.org In an acidic medium, the amino group is protonated, preventing its acylation and favoring the formation of the side-chain ester. beilstein-journals.org

Optimization of Reaction Conditions for Z-Ser(bzl)-OH Precursors

The synthesis of the precursor Z-Ser(bzl)-OH involves the protection of both the amino and hydroxyl groups of serine. The hydroxyl group is typically protected as a benzyl ether. The synthesis of O-benzyl-L-serine (H-Ser(Bzl)-OH) is a key intermediate step.

N-protection of Serine: Serine is first protected with the Z group to yield Z-Ser-OH.

Side-Chain Protection: The hydroxyl group of Z-Ser-OH is then benzylated to form Z-Ser(bzl)-OH.

Optimization of these steps is crucial for achieving high yields and purity. For the N-acylation step, controlling the pH and temperature is vital to prevent side reactions. For the benzylation of the hydroxyl group, the choice of solvent and base can significantly impact the reaction efficiency. For instance, using Triton B as a base followed by reaction with benzyl bromide in dimethylformamide (DMF) is a reported method for synthesizing Ac-Ser(Bzl)-OH, a related compound. prepchem.com

Formation of the N-Hydroxysuccinimide (OSu) Activated Ester

N-Hydroxysuccinimide (NHS) esters are widely used activated esters in peptide synthesis and bioconjugation due to their stability and reactivity towards primary amines. bachem.comwikipedia.orgnih.govd-nb.info They can be isolated and stored, which is a significant advantage over many other activated species. researchgate.net

Conventional Activation Reagents for OSu Esterification

The most traditional and widely used method for forming NHS esters is the coupling of the N-protected amino acid, in this case, Z-Ser(bzl)-OH, with N-hydroxysuccinimide (HOSu or NHS) using a carbodiimide (B86325) coupling agent. researchgate.netamerigoscientific.com N,N'-dicyclohexylcarbodiimide (DCC) is a common choice for this purpose. amerigoscientific.com The reaction proceeds via an O-acylisourea intermediate which then reacts with NHS to form the desired OSu ester and dicyclohexylurea (DCU) as a byproduct. amerigoscientific.com

Other coupling reagents used for this purpose include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that simplifies purification. wikipedia.org

N,N'-Diisopropylcarbodiimide (DIC): Another commonly used carbodiimide. google.com

The primary drawback of carbodiimide-based methods is the formation of urea (B33335) byproducts, which can sometimes complicate purification. researchgate.netresearchgate.net

Advanced Techniques for High-Yield OSu Formation

To overcome the limitations of conventional methods, several advanced techniques have been developed for the high-yield synthesis of NHS esters.

Mixed Anhydrides: Activating the carboxylic acid with an anhydride (B1165640) before reaction with NHS can minimize urea formation. thieme-connect.de

Uronium/Onium Salts: Reagents like 2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) and its derivatives (HSDU, TSDU) have been shown to be efficient for NHS ester synthesis. thieme-connect.deacs.org Other examples include HBTU, HATU, HCTU, and PyBOP. google.com

Triphosgene: This reagent can act as an activating agent for the synthesis of NHS esters in high yields, proceeding through a mixed anhydride intermediate. However, its toxicity is a significant concern. researchgate.netthieme-connect.de

I2/PPh3 System: A method using triphenylphosphine (B44618) and iodine has been described for the synthesis of various active esters, including NHS esters, from carboxylic acids. This method avoids carbodiimides and occurs at room temperature. nih.gov

Oxidative Methods: NHS esters can also be synthesized from alcohols or aldehydes under oxidizing conditions using reagents like 2-iodoxybenzoic acid (IBX) in the presence of NHS. amerigoscientific.comthieme-connect.de

These advanced methods often offer milder reaction conditions, higher yields, and easier purification protocols.

Orthogonal Protecting Group Strategies Incorporating Z-Ser(bzl)-OSu

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct conditions, allowing for selective deprotection at different stages of the synthesis. thieme-connect.deresearchgate.net The Z group is a classic example of a protecting group that is part of an orthogonal strategy.

The Z group is labile to catalytic hydrogenation, while being stable to the mild acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. bachem.comwiley-vch.deresearchgate.net The benzyl (Bzl) ether protecting the serine side chain is also cleaved by hydrogenolysis, simultaneously with the Z group.

This orthogonality is critical in both solution-phase and solid-phase peptide synthesis (SPPS). In a typical Boc/Bzl SPPS strategy, the temporary Nα-Boc group is removed with trifluoroacetic acid (TFA), while the semi-permanent Z and Bzl groups on the side chains remain intact. peptide.com At the end of the synthesis, these side-chain protecting groups are removed, often along with cleavage of the peptide from the resin, using strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis.

The use of this compound is particularly advantageous in fragment condensation strategies. A protected peptide fragment can be synthesized, and the C-terminal OSu ester allows for efficient coupling to another peptide fragment with a free N-terminus. The stability of the Z and Bzl groups under various coupling and deprotection conditions used for other protecting groups (like Fmoc and Boc) makes this compound a versatile tool for constructing complex peptides.

Compatibility within Boc/Bzl Protection Regimes

The Boc/Bzl protection scheme is a classical strategy in solid-phase peptide synthesis (SPPS). This methodology employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based protecting groups for semi-permanent side-chain protection. peptide.com Although both types of groups are removed by acidolysis, their differential lability allows for selective deprotection. The Boc group is cleaved by moderate acids, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the Bzl groups require much stronger acids, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step. peptide.compeptide.com This differential sensitivity makes the Boc/Bzl scheme a "quasi-orthogonal" rather than a truly orthogonal system. peptide.comresearchgate.net

Within this context, the direct incorporation of this compound into a standard Boc/Bzl workflow is atypical. The standard protocol utilizes Boc-protected amino acids, such as Boc-Ser(Bzl)-OH, for chain elongation. The Nα-protecting group in this compound is the Z-group, not the Boc-group. The Z-group exhibits distinct cleavage conditions compared to the Boc group. It is stable to the mild acidolysis used to remove Boc groups but is labile to catalytic hydrogenation (e.g., H₂/Pd) or strong acids like hydrogen bromide (HBr) in acetic acid. wiley-vch.debiosynth.com

Therefore, this compound is generally incompatible with the repetitive Nα-deprotection steps of a conventional Boc-SPPS protocol. Attempting to use it would disrupt the synthesis cycle, which is predicated on TFA-mediated Boc removal. However, the constituent protecting groups (Z and Bzl) have well-defined roles in peptide chemistry that illustrate their relationship with the Boc/Bzl strategy, as detailed in the table below. The Bzl ether protecting the serine side chain is, in fact, a typical component of the Boc/Bzl scheme and is stable throughout the synthesis until the final strong-acid cleavage. uwec.edu

| Protecting Group | Abbreviation | Typical Cleavage Reagent(s) | Stability Profile in Boc/Bzl Context |

| Benzyloxycarbonyl | Z | H₂/Pd; HBr/AcOH; Na/NH₃ | Stable to TFA used for Boc removal. |

| tert-Butyloxycarbonyl | Boc | 20-50% TFA in DCM; 4 N HCl in Dioxane | Labile to moderate acids; defines the deprotection cycle. |

| Benzyl (ether) | Bzl | HF; TFMSA | Stable to repetitive TFA treatment for Boc removal. uwec.edu |

This interactive table summarizes the cleavage conditions for key protecting groups, highlighting the incompatibility of the Z-group as a recurring Nα-protection in a standard Boc/Bzl synthesis cycle.

Considerations for Hybrid Protecting Group Schemes

Hybrid protecting group strategies involve the combination of orthogonal protecting groups from different chemical families (e.g., acid-labile, base-labile, hydrogenolysis-labile) to achieve complex synthetic targets. peptide.com These schemes are invaluable for the synthesis of branched or cyclic peptides, peptide-protein conjugates, and for site-specific modifications. This compound is a highly valuable reagent in such advanced applications due to the unique orthogonality of the Z-group.

The key advantage of the Z-group is its selective removal by hydrogenolysis, a condition that leaves most other common protecting groups intact, including the acid-labile Boc and tert-butyl (tBu) groups and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. wiley-vch.debiosynth.com This orthogonality allows for precise, site-specific deprotection of a single α-amino group within a fully protected peptide chain.

For instance, this compound can be incorporated into a peptide sequence being assembled using either Fmoc/tBu or Boc/Bzl chemistry. Once the peptide is assembled, the Z-group on the serine residue can be selectively cleaved by catalytic hydrogenation. This exposes a unique amine functionality that can be used for:

Peptide Cyclization: Forming a lactam bridge with an exposed side-chain carboxyl group.

Branching: Initiating the synthesis of a second peptide chain from the serine nitrogen.

Conjugation: Attaching labels, such as fluorophores or biotin (B1667282), at a specific position.

The Bzl group protecting the serine side-chain in this compound is compatible with both Fmoc and Boc-based strategies during chain assembly. It is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc removal and the moderate acid (TFA) used for Boc removal. uwec.edu It is typically removed along with other Bzl and tBu-based side-chain protecting groups during the final acidolytic cleavage step. The orthogonality of these common protecting group systems is crucial for designing a successful hybrid strategy.

| Protecting Group | Abbreviation | Removal Condition | Orthogonal To (Stable Under Removal Conditions Of) |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenolysis (H₂/Pd) | Boc, tBu, Bzl, Fmoc, Alloc |

| Benzyl (ether) | Bzl | Strong Acid (HF, TFMSA) | Fmoc, Z, Alloc |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (TFA) | Fmoc, Z, Alloc, Bzl (partially labile) peptide.comuwec.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Bzl, Z, Alloc |

This interactive table outlines the orthogonality of major protecting groups, demonstrating how the unique cleavage condition for the Z-group allows this compound to be used in sophisticated, hybrid synthetic schemes.

Table of Mentioned Compounds

| Full Chemical Name | Common Abbreviation(s) |

| N-α-Benzyloxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester | This compound |

| Benzyloxycarbonyl | Z, Cbz |

| Benzyl | Bzl, Bn |

| tert-Butyloxycarbonyl | Boc |

| tert-Butyl | tBu |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Allyloxycarbonyl | Alloc |

| N-Hydroxysuccinimide | HOSu |

| Trifluoroacetic Acid | TFA |

| Hydrogen Fluoride | HF |

| Trifluoromethanesulfonic Acid | TFMSA |

| Hydrogen Bromide | HBr |

| Dichloromethane | DCM |

| N,N-Dimethylformamide | DMF |

| Acetic Acid | AcOH |

| Serine | Ser |

Mechanistic Investigations of Z Ser Bzl Osu Reactivity

Elucidation of Peptide Bond Formation Mechanisms with Activated Serine Esters

The formation of a peptide bond is a condensation reaction that, in the context of synthetic chemistry, requires the activation of a carboxylic acid to facilitate the nucleophilic attack by an amine. highfine.com Z-Ser(bzl)-OSu is an example of such an "activated" amino acid derivative.

Nucleophilic Acyl Substitution Pathways

The primary mechanism for peptide bond formation using this compound is a nucleophilic acyl substitution. The electron-withdrawing nature of the N-hydroxysuccinimide group makes the carbonyl carbon of the serine residue highly electrophilic. thieme-connect.de This enhanced reactivity allows the amino group of another amino acid or peptide to act as a nucleophile, attacking the carbonyl carbon. This process proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, with the subsequent breakdown of this intermediate being the rate-limiting step. thieme-connect.de

The reaction can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amino acid attacks the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a stable leaving group, resulting in the formation of the new peptide bond.

This pathway is fundamental to how activated esters, including this compound, function in peptide synthesis. nih.gov

Role of the Succinimide Leaving Group in Reaction Kinetics

The N-hydroxysuccinimide (OSu) moiety is an excellent leaving group, a key factor in the high reactivity of this compound. Its stability as an anion after departure drives the reaction forward. The rate of aminolysis of active esters like this compound is dependent on several factors, including the concentration of the reactants, as it is a bimolecular reaction. thieme-connect.de

The reactivity of active esters is also influenced by anchimeric assistance, a phenomenon where a neighboring group participates in the reaction, thereby increasing the reaction rate. thieme-connect.de In the case of esters formed from substituted hydroxylamines like N-hydroxysuccinimide, this effect contributes to their enhanced reactivity. thieme-connect.de The efficiency of the OSu leaving group allows for rapid coupling reactions, which is advantageous in minimizing side reactions that can occur over longer reaction times.

Stereochemical Integrity During Coupling Reactions

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can lead to the synthesis of diastereomeric peptides with potentially altered biological activity. mdpi.com

Factors Influencing Racemization of the Alpha-Carbon Stereocenter

The activation of the carboxyl group, a necessary step for peptide bond formation, also increases the acidity of the α-proton. This makes the α-carbon susceptible to deprotonation, especially in the presence of a base, which can lead to racemization through two primary mechanisms:

Direct Enolization: A base can directly abstract the α-proton, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a racemic mixture. mdpi.comrsc.org This is more likely with strong bases or when the α-substituent is electron-withdrawing. bibliomed.org

Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-terminal protecting group, forming a 5(4H)-oxazolone intermediate. rsc.orgthieme-connect.de This five-membered ring is prone to tautomerization, which results in the loss of stereochemical information at the α-carbon. thieme-connect.de This is considered the predominant mechanism for racemization during peptide synthesis. mdpi.com

Several factors can influence the extent of racemization, including the nature of the protecting groups, the coupling reagents used, the solvent, temperature, and the presence of bases. rsc.org

Strategies for Minimizing Epimerization and Maintaining Chiral Purity

To combat racemization, several strategies have been developed and are widely employed in peptide synthesis:

Use of Urethane-Based Protecting Groups: The benzyloxycarbonyl (Z) group is a urethane-type protecting group. The lone pair of electrons on the nitrogen atom of the urethane (B1682113) linkage is less available for cyclization into an oxazolone compared to acyl-type protecting groups. This inherent property of the Z-group helps to suppress racemization. ug.edu.pl

Addition of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used in conjunction with coupling reagents. bachem.com These additives can react with the activated amino acid to form an active ester in situ, which is less prone to racemization than other activated species. highfine.com

Control of Reaction Conditions: Careful control of the reaction temperature and the amount and type of base used is crucial. rsc.org Performing couplings at lower temperatures and using non-nucleophilic bases can significantly reduce the rate of racemization.

Stepwise Synthesis from C- to N-terminus: The standard strategy of building the peptide chain from the C-terminus to the N-terminus is inherently designed to minimize racemization. nih.gov This is because the activated species is always an Nα-protected amino acid, where the urethane protecting group disfavors oxazolone formation.

Side Reaction Analysis in this compound Mediated Couplings

Beyond racemization, other side reactions can occur during peptide synthesis, potentially leading to impurities and lower yields of the desired peptide.

One potential side reaction associated with the use of N-hydroxysuccinimide esters, particularly when formed using dicyclohexylcarbodiimide (B1669883) (DCC), is the formation of N-succinimidooxycarbonyl-β-alanine succinimido ester. thieme-connect.de This occurs through a complex rearrangement involving multiple molecules of N-hydroxysuccinimide and the coupling reagent. thieme-connect.de While this compound is often pre-formed and purified, it is important to be aware of potential impurities that can arise during its synthesis.

Another consideration is the stability of the protecting groups. The benzyl (B1604629) (Bzl) ether protecting the serine side-chain is generally stable under the conditions of peptide coupling but can be sensitive to certain cleavage conditions used later in the synthesis. For instance, while stable to trifluoroacetic acid (TFA), it can be removed by strong acids like hydrogen fluoride (B91410) (HF). uwec.edu

The Fmoc group, often used in conjunction with benzyl side-chain protection in orthogonal strategies, can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities when Fmoc-OSu is used for N-protection. nih.gov This highlights the importance of using high-purity reagents.

Below is a table summarizing potential side reactions and mitigation strategies:

| Side Reaction | Description | Mitigation Strategies |

| Racemization/Epimerization | Loss of stereochemical integrity at the α-carbon. mdpi.com | Use of urethane protecting groups (e.g., Z-group), addition of suppressants like HOBt, careful control of temperature and base. ug.edu.plbachem.com |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide to form a six-membered ring, leading to chain termination. uniurb.it | More prevalent when coupling the third amino acid; can be minimized by using pre-activated amino acids and avoiding prolonged exposure to basic conditions. |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid residue, leading to α- and β-peptide impurities. nih.gov | A significant issue in Fmoc-based synthesis, particularly with strong bases. Less of a concern with this compound itself, but relevant in the context of the overall peptide sequence. |

| Incomplete Coupling | Failure of the peptide bond to form completely. | Use of excess acylating agent, optimization of coupling time and temperature. |

| Formation of β-alanine derivatives | Can occur during the synthesis of the OSu ester itself. thieme-connect.deub.edu | Use of high-purity, pre-formed this compound. |

Benzyl Group Stability and Potential for Unintended Cleavage or Transfer

The this compound molecule contains two key benzyl-based protecting groups: the benzyloxycarbonyl (Z) group on the alpha-amino group and the benzyl (Bzl) ether on the side-chain hydroxyl group of the serine residue. The stability of these groups is crucial for the successful stepwise assembly of peptides.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a widely utilized method in solid-phase peptide synthesis (SPPS). peptide.com In this scheme, the Boc group serves as a temporary protecting group for the N-alpha amine, while benzyl-based groups provide more permanent protection for reactive side chains. peptide.compeptide.com Although both Boc and benzyl-based groups are susceptible to cleavage by acids, their differing lability allows for a functional, albeit not strictly orthogonal, protection scheme. peptide.compeptide.com The Boc group can be removed under moderately acidic conditions, such as with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while the cleavage of benzyl-based protectors necessitates much stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

However, the benzyl group is not entirely impervious to the conditions used for Boc deprotection. Partial removal of the benzyl group by TFA can occur, which makes this side-chain protection more suitable for Fmoc (9-fluorenylmethoxycarbonyl) chemistry in some cases. peptide.compeptide.compeptide.com Despite this, Boc-Tyr(Bzl)-OH remains a useful building block for synthesizing peptides of moderate length. peptide.compeptide.compeptide.com For enhanced acid stability in Boc chemistry, derivatives like 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether and 2-bromobenzyloxycarbonyl (2-BrZ) are often preferred as they are stable in 50% TFA and can be readily cleaved with HF. peptide.compeptide.compeptide.com

A significant side reaction involving the benzyl group is its potential for intramolecular rearrangement. In the case of O-benzyltyrosine, the benzyl group can migrate to the 3-position of the tyrosine ring under strong acid conditions. nih.govuwec.edu This rearrangement is a notable concern during the final cleavage step of the peptide from the resin. To circumvent this, alternative protecting groups for the tyrosine hydroxyl group, such as 2,6-dichlorobenzyl (2,6-Cl2Bzl) or 2-bromobenzyloxycarbonyl (2-BrZ), which significantly reduce this side reaction, are often employed in Boc-based SPPS. uwec.edu

The general stability of benzyl ethers can be influenced by various factors. While they are generally stable, their cleavage can be effected by strong acids or through catalytic hydrogenation. organic-chemistry.org The use of substituted benzyl ethers, such as the p-methoxybenzyl ether, allows for cleavage under milder oxidative conditions. organic-chemistry.org

Mitigation of Undesired Byproduct Formation

The formation of byproducts is a persistent challenge in peptide synthesis, and reactions involving this compound are no exception. researchgate.net Side reactions can arise from the reactive nature of the amino acid side chains, the coupling reagents, or the deprotection conditions. researchgate.net

One common class of side reactions involves the N-succinimidyl (OSu) ester itself. N-hydroxysuccinimide (HOSu) is frequently used as an additive in carbodiimide-mediated coupling reactions to suppress racemization and the formation of N-acylurea byproducts. thieme-connect.de The addition of HOSu leads to the in situ formation of an active ester, which then reacts with the amine component to form the desired peptide bond. thieme-connect.de However, the OSu ester can also participate in undesired reactions. For instance, the use of N-hydroxysuccinimide can sometimes lead to the formation of β-alanine derivatives through a Lossen rearrangement, particularly with reagents like benzyl succinimido carbonate (Z-OSu). thieme-connect.de

To minimize byproduct formation during coupling reactions, several strategies can be employed. The choice of coupling reagent and additives is critical. Reagents like HATU, HCTU, and TBTU are known for high coupling efficiency and low racemization rates. acs.org The use of additives like HOBt (1-hydroxybenzotriazole) or OxymaPure® in conjunction with carbodiimides like DCC or EDC is a well-established method to reduce side reactions and racemization. bachem.comrsc.org

In the context of this compound, the stability of the serine side-chain protection is also a factor. Under alkaline conditions, protected serine residues can undergo β-elimination to form dehydroalanine (B155165) (ΔAla) derivatives. wiley-vch.de Therefore, careful control of pH during coupling and deprotection steps is essential.

The formation of tert-butyl cation adducts is another potential source of byproducts during Boc deprotection. peptide.compeptide.com These reactive carbocations can be scavenged by adding nucleophilic species like dithioethane (DTE) to the cleavage cocktail, thus preventing their reaction with sensitive residues such as tryptophan, cysteine, or methionine. peptide.compeptide.com

Interactive Data Table: Strategies to Mitigate Byproduct Formation

| Side Reaction | Originating Species/Conditions | Mitigation Strategy | References |

| N-acylurea formation | Carbodiimide (B86325) coupling (e.g., DCC, EDC) | Addition of HOBt or HOSu | thieme-connect.de |

| Racemization | Activation of the carboxyl group | Use of coupling additives (HOBt, HOSu), weaker bases (e.g., sym.-collidine) | thieme-connect.debachem.com |

| Benzyl group migration | Strong acid cleavage (e.g., HF) of Tyr(Bzl) | Use of more stable protecting groups (2,6-Cl2Bzl, 2-BrZ) | uwec.edu |

| β-Elimination of Ser(Bzl) | Alkaline conditions | Careful control of pH | wiley-vch.de |

| tert-Butyl adduct formation | Boc deprotection with TFA | Addition of scavengers (e.g., DTE) | peptide.compeptide.com |

| Lossen Rearrangement | Z-OSu reagent | Careful control of reaction conditions | thieme-connect.de |

Applications of Z Ser Bzl Osu in Advanced Peptide and Biomolecule Construction

Solution-Phase Peptide Synthesis (LPPS) with Z-Ser(bzl)-OSu

This compound is particularly well-suited for liquid-phase peptide synthesis (LPPS), a classical approach that offers advantages in scalability and purification of intermediates. The activated OSu ester facilitates efficient peptide bond formation in solution, often without the need for additional coupling reagents. bachem.com

Segment Condensation Strategies Utilizing Activated Serine Fragments

In segment condensation, pre-synthesized peptide fragments are coupled together in solution. This compound can be incorporated as the C-terminal residue of a peptide fragment. The resulting fragment, possessing a reactive OSu ester, can then be coupled to the N-terminus of another peptide segment. This strategy is advantageous for the synthesis of large peptides and proteins, as it allows for the purification of intermediate fragments, thereby simplifying the final purification process. polypeptide.com The Z and Bzl protecting groups are compatible with many common coupling and deprotection steps used in solution-phase synthesis. bachem.comresearchgate.net For instance, the Z group can be selectively removed by catalytic hydrogenation without affecting the Bzl ether or other protecting groups, enabling further chain elongation at the N-terminus. thieme-connect.de

Macrocyclization Approaches Incorporating this compound Building Blocks

Macrocyclization, the formation of a cyclic peptide from a linear precursor, is a key strategy for enhancing the conformational stability and biological activity of peptides. This compound can be strategically positioned within a linear peptide precursor to facilitate head-to-tail or side-chain-to-tail cyclization. After the assembly of the linear peptide, the terminal Z group can be removed to expose the α-amino group. Subsequent intramolecular reaction between this newly freed amine and the C-terminal activated OSu ester of a serine residue (introduced using this compound earlier in the synthesis) leads to the formation of a cyclic peptide. The benzyl (B1604629) ether protecting the serine side chain remains intact during this process and can be removed in a final deprotection step.

Solid-Phase Peptide Synthesis (SPPS) Applications

While the Fmoc/tBu strategy is more prevalent in modern solid-phase peptide synthesis (SPPS), the Boc/Bzl strategy remains relevant for specific applications, and this compound finds utility within this context. iris-biotech.de

Integration of this compound in Boc/Bzl SPPS Protocols

In the Boc/Bzl strategy for SPPS, the temporary Nα-protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more permanent side-chain protection is often afforded by benzyl-based groups. peptide.compeptide.com this compound can be used to introduce a serine residue with a benzyl-protected side chain. iris-biotech.de The Z group on the α-amino function can be removed under conditions that are orthogonal to the Boc group, such as catalytic hydrogenation, although this is less common in standard SPPS cycles. More practically, the related derivative Boc-Ser(Bzl)-OH is typically used for stepwise elongation in Boc/Bzl SPPS. iris-biotech.de However, this compound can be valuable for coupling a serine residue as the final amino acid in a sequence or for the synthesis of peptide fragments on the solid support that are later cleaved and used in solution-phase condensation.

Strategic Use in Peptide Fragment Assembly on Resin Supports

This compound can be employed in the synthesis of protected peptide fragments on a solid support. uwec.edu These fragments can be cleaved from the resin with their side-chain protecting groups, including the benzyl ether on serine, still intact. The resulting protected peptide fragment can then be used in subsequent solution-phase segment condensation reactions. This hybrid approach combines the efficiency of solid-phase synthesis for fragment preparation with the purification advantages of solution-phase coupling for the assembly of larger, more complex peptides. polypeptide.com

Synthesis of Modified Peptides and Peptidomimetics

The application of this compound extends beyond the synthesis of standard peptides to the construction of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

The presence of the benzyl protecting group on the serine side chain allows for selective modification at other positions of the peptide. After the peptide backbone is assembled, the benzyl group can be removed to expose the hydroxyl group of serine, which can then be further modified, for example, by phosphorylation or glycosylation.

In the field of peptidomimetics, building blocks like this compound are used to construct non-natural peptide-like structures. uni-marburg.degoogle.com For example, it has been used in the synthesis of β-hairpin peptidomimetics with antimicrobial activity and in the development of macrocyclic peptide inhibitors. google.comgoogle.com The defined stereochemistry and protected functional groups of this compound make it a reliable component for creating complex molecular architectures with tailored biological properties.

Introduction of Serine Residues with Benzyl Ether Side-Chain Protection

The primary application of this compound is in the stepwise synthesis of peptides, where it serves as a donor for the serine residue. The strategic placement of protecting groups is crucial for preventing unwanted side reactions during peptide chain elongation. thieme-connect.depeptide.com

N-α-Z (Benzyloxycarbonyl) Group: This group safeguards the alpha-amino group of serine. Introduced by Bergmann and Zervas, the Z group is a foundational protecting group in peptide synthesis. thieme-connect.de It is stable under the conditions required for peptide coupling but can be selectively removed, typically by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves it into toluene (B28343) and carbon dioxide. thieme-connect.de

O-Bzl (Benzyl) Group: The hydroxyl group in the serine side chain is reactive and must be protected to avoid side reactions such as acylation during coupling steps. The benzyl ether provides robust protection for this purpose. peptide.comnih.gov Like the Z group, the benzyl ether is also labile to hydrogenolysis and strong acids, allowing for its removal simultaneously with the N-terminal Z group or during the final deprotection step of the entire peptide. thieme-connect.depeptide.com

OSu (N-Hydroxysuccinimide) Ester: The OSu ester is a highly reactive "active ester." This group facilitates the efficient formation of a peptide bond by reacting with the free N-terminal amine of a growing peptide chain or another amino acid ester. bachem.com This reaction is generally high-yielding and proceeds under mild conditions, minimizing the risk of racemization at the chiral center of the amino acid. chemimpex.com

In practice, this compound is particularly well-suited for solution-phase peptide synthesis (SPPS) and certain older solid-phase strategies. thieme-connect.debachem.com The Boc/Bzl protection scheme, for instance, utilizes benzyl-based groups for side-chain protection. peptide.com The use of an activated OSu ester streamlines the coupling process, often eliminating the need for additional, potentially problematic coupling reagents. bachem.com

Creation of Pseudodipeptides and Other Non-Natural Constructs

The versatility of this compound extends beyond the synthesis of natural peptides to the construction of peptidomimetics, such as pseudodipeptides. These are molecules that mimic the structure of dipeptides but contain modified, non-amide backbones, which can enhance properties like enzymatic stability and bioavailability.

Research has demonstrated the synthesis of pseudodipeptides containing a methyleneoxy bridge (–CH₂–O–) in place of the peptide bond. researchgate.net In one such synthesis, the related building block Ac-Ser(Bzl)ψ[CH₂O]-D,L-Ala-OH was created, highlighting the utility of the serine benzyl ether in constructing these unnatural backbones. researchgate.net While this example uses an acetyl (Ac) group, the principle directly applies to Z-protected serine. This compound can act as a key intermediate in forming such constructs. For instance, it could be used to couple with a modified amino alcohol to initiate the formation of the pseudodipeptide backbone. The activated OSu ester ensures efficient bond formation with the hydroxyl group of the partner molecule.

Furthermore, the introduction of a protected serine residue is a common step in creating more complex non-natural molecules, such as O-glycosylated peptides, which have applications in drug delivery. google.com The stable benzyl ether protection offered by this compound is compatible with a wide range of reaction conditions required to build these complex architectures.

Development of Chemical Probes and Enzyme Substrates

The activated nature of this compound makes it an excellent starting material for synthesizing specialized tools for biochemical research, including chromogenic and fluorogenic enzyme substrates, as well as functionally tagged peptides.

Synthesis of Chromogenic and Fluorogenic Aminoacyl Derivatives

Chromogenic and fluorogenic substrates are indispensable for studying enzyme kinetics and activity. scispace.comuq.edu.au These molecules are designed to be cleaved by a specific enzyme, releasing a colored (chromogenic) or fluorescent (fluorogenic) molecule that can be easily quantified.

A general and high-yield method for creating these substrates involves the reaction of Nα-protected amino acid OSu esters with chromogenic or fluorogenic amines. researchgate.net For example, this compound can be reacted with p-nitroaniline (pNA) to produce a chromogenic substrate or with a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) to create a fluorogenic one. researchgate.netglpbio.com Upon enzymatic cleavage of the amide bond between the serine and the reporter molecule, the free pNA or AMC is released, leading to a detectable change in absorbance or fluorescence.

The table below shows typical yields for the synthesis of various Nα-protected aminoacyl-pNA and -AMC derivatives using a similar OSu-ester-based methodology, demonstrating the efficiency of this approach. researchgate.net

| Entry | Nα-Protected Amino Acid-OSu Ester | Product | Yield (%) |

| 1 | Cbz-Gly-OSu | Cbz-Gly-pNA | 98 |

| 2 | Cbz-Tyr-OSu | Cbz-Tyr-pNA | 90 |

| 3 | Boc-Phe-OSu | Boc-Phe-pNA | 91 |

| 4 | Cbz-Gly-OSu | Cbz-Gly-AMC | 92 |

| 5 | Cbz-Tyr-OSu | Cbz-Tyr-AMC | 86 |

| 6 | Boc-Phe-OSu | Boc-Phe-AMC | 86 |

This interactive table showcases the high efficiency of coupling Nα-protected-amino acid-OSu esters with chromogenic (pNA) and fluorogenic (AMC) reporters. researchgate.net

This strategy has been widely used to create substrates for various proteases, particularly serine proteases. uq.edu.authieme-connect.de

Construction of Functionally Tagged Peptide Analogs

Functional tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, are often attached to peptides to study their interactions, localization, and function. This compound can be a valuable tool in the synthesis of such tagged analogs.

The synthesis can proceed in several ways. A peptide can be synthesized using standard methods, incorporating this compound at a desired position. After the full peptide is assembled, the protecting groups on the serine residue (both Z and Bzl) can be removed, and the now-free hydroxyl and amino groups can be selectively modified with a tag.

Alternatively, the activated nature of this compound can be used to directly couple the amino acid to a molecule that already contains a functional tag. The OSu ester readily reacts with free amines, allowing for the conjugation of Z-Ser(Bzl) to a tagged molecule, which can then be further elongated into a peptide. This approach is a cornerstone of bioconjugation, used to link biomolecules to imaging agents or drugs. chemimpex.com The use of protected amino acid building blocks like this compound is also fundamental in creating complex conjugates, such as peptide-metal-complexes for specialized applications. uni-regensburg.de

Methodological Considerations and Advancements in Z Ser Bzl Osu Chemistry

Impact of Solvent Systems on Reactivity and Yield

The choice of solvent is a critical parameter in the synthesis and subsequent coupling reactions of Z-Ser(bzl)-OSu, profoundly influencing reaction rates, yields, and the suppression of side reactions. The formation of the N-hydroxysuccinimide (NHS) ester from N-Z-O-benzyl-L-serine is typically performed in polar aprotic solvents.

Commonly Used Solvents:

Dimethylformamide (DMF): DMF is a widely used solvent due to its excellent ability to dissolve the starting materials, including the protected amino acid and N-hydroxysuccinimide (NHS). thieme-connect.de Its high polarity can facilitate the reaction, but it must be anhydrous to prevent hydrolysis of the activated ester.

Tetrahydrofuran (THF): THF is another suitable solvent, often used in combination with water in specific applications, although for the synthesis of the active ester itself, anhydrous conditions are preferable. thieme-connect.dersc.org

Acetonitrile (ACN): Acetonitrile is a polar aprotic solvent that can be employed for the synthesis of active esters. google.com

Dichloromethane (B109758) (CH2Cl2): Chlorinated solvents like CH2Cl2 are also effective for carbodiimide-mediated couplings, sometimes leading to reduced epimerization rates compared to more polar solvents like DMF. thieme-connect.dersc.org

The reactivity of the resulting this compound during peptide coupling is also solvent-dependent. The aminolysis of NHS esters shows a pronounced dependence on the polarity of the solvent. thieme-connect.de For instance, the half-life of a similar active ester was found to be significantly shorter in the highly polar DMF compared to the nonpolar benzene, indicating a much faster reaction rate. thieme-connect.de However, solvent polarity can also impact undesired side reactions. In some cases, less polar solvents can be advantageous; for example, the use of dichloromethane instead of DMF has been shown to suppress certain side reactions like the Beckmann rearrangement when using oxime-based additives. mdpi.com

Interactive Data Table: Solvent Effects on NHS Ester Reactions

| Solvent | Type | Key Considerations | Impact on Reactivity |

| DMF | Polar Aprotic | Good solubility of reagents; must be anhydrous. | High reaction rates, but may increase risk of some side reactions. thieme-connect.de |

| CH2Cl2 | Nonpolar Aprotic | Good for DCC-mediated reactions; less polar environment. | May reduce reaction rates but can enhance selectivity and lower epimerization. thieme-connect.dersc.org |

| THF | Polar Aprotic | Often used in solvent mixtures. | Moderate reactivity; can be used in aqueous mixtures for specific coupling protocols. rsc.org |

| Acetonitrile | Polar Aprotic | Water-miscible; suitable for a range of coupling reagents. | Good reactivity; properties can be tuned in aqueous/organic mixtures. google.com |

Influence of Catalytic Additives and Coupling Reagents

The activation of the carboxylic acid of N-Z-O-benzyl-L-serine to form the OSu ester, and its subsequent coupling, is orchestrated by a combination of a coupling reagent and, frequently, a catalytic additive. These components are crucial for achieving high efficiency and minimizing side reactions, particularly racemization. globalresearchonline.net

Coupling Reagents:

Carbodiimides: This class of reagents is fundamental for the synthesis of NHS esters.

DCC (N,N'-dicyclohexylcarbodiimide): Historically, DCC has been a workhorse reagent for forming active esters. iris-biotech.deresearchgate.net It is cost-effective and efficient. However, its use is hampered by its allergenicity and the formation of a sparingly soluble byproduct, N,N'-dicyclohexylurea (DCU), which complicates product purification. researchgate.netbachem.com

DIC (N,N'-diisopropylcarbodiimide): DIC is an alternative to DCC, particularly in solid-phase peptide synthesis (SPPS). The resulting diisopropylurea byproduct is more soluble in common organic solvents, facilitating its removal by washing. bachem.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide (B86325), EDC is often the reagent of choice for reactions in aqueous media and for conjugating peptides to proteins. bachem.comcreative-proteomics.com The corresponding urea (B33335) byproduct is also water-soluble and easily removed. bachem.com

Catalytic Additives: The primary role of additives in carbodiimide-mediated reactions is to form a more stable and selective active ester intermediate, which suppresses racemization and accelerates the coupling reaction. globalresearchonline.netpeptide.com

N-Hydroxysuccinimide (HOSu or NHS): While NHS is a reactant in the formation of this compound, it also acts as an additive during peptide coupling by reducing racemization. bachem.com However, it is noted to be susceptible to the Lossen-rearrangement under certain conditions. bachem.com

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt was the most popular and effective additive for suppressing racemization. globalresearchonline.netbachem.com It reacts with the carbodiimide-activated amino acid to form a benzotriazolyl ester, which is less prone to racemization than the O-acylisourea intermediate. iris-biotech.de Concerns over its explosive nature have led to restricted availability. bachem.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more effective than HOBt at accelerating coupling and suppressing racemization. globalresearchonline.netbachem.com However, it also shares the explosive properties of HOBt. bachem.com

OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): This is a more recent, non-explosive alternative to HOBt and HOAt. It provides high coupling rates with low racemization when used with carbodiimides. bachem.com

Alternative Reagent Systems: Onium salt-based reagents (phosphonium and aminium/uronium) are highly efficient coupling reagents that often incorporate an HOBt or HOAt moiety within their structure. They include reagents like BOP, PyBOP, HBTU, and HATU, which achieve high coupling rates with minimal side reactions. globalresearchonline.netbachem.com

Interactive Data Table: Comparison of Coupling Reagents and Additives

| Reagent/Additive | Class | Advantages | Disadvantages |

| DCC | Carbodiimide | Inexpensive, efficient. bachem.com | Allergenic, insoluble urea byproduct (DCU). researchgate.netbachem.com |

| DIC | Carbodiimide | Soluble urea byproduct, good for SPPS. bachem.com | |

| EDC | Carbodiimide | Water-soluble reagent and byproduct. bachem.comcreative-proteomics.com | Limited stability in aqueous solution. creative-proteomics.com |

| HOBt | Additive | Effective racemization suppression. globalresearchonline.netbachem.com | Potentially explosive. bachem.com |

| HOAt | Additive | More effective than HOBt. globalresearchonline.netbachem.com | Potentially explosive. bachem.com |

| OxymaPure® | Additive | Non-explosive, effective racemization suppression. bachem.com | |

| HATU | Uronium Salt | Very fast coupling, high efficiency. bachem.com | Higher cost, requires a non-nucleophilic base. |

Process Optimization for Enhanced Efficiency and Scalability in Research Synthesis

Optimizing the synthesis and application of this compound is essential for improving efficiency, yield, and purity, particularly when scaling up from research to larger-scale production. Key strategies involve refining reaction conditions and purification methods.

One of the primary challenges in syntheses using DCC is the removal of the dicyclohexylurea (DCU) byproduct. bachem.com A simple optimization is the replacement of DCC with DIC, as the resulting urea is more soluble and can be washed away more easily, which is a significant advantage in solid-phase synthesis. bachem.com For solution-phase synthesis, processes can be optimized by careful selection of solvents that allow for the precipitation and filtration of DCU. rsc.org

"One-pot" synthesis strategies represent a significant process optimization. For instance, a method has been described where the carboxylic acid is activated with a system like halophosphoric acid ester/N-hydroxysuccinimide/base in a single reaction vessel, which then directly proceeds to the peptide coupling step, yielding the final product in high yield and purity without isolating the intermediate active ester. google.com This reduces handling steps, saves time, and minimizes material loss.

Further optimization can be achieved by fine-tuning reaction parameters such as reactant concentrations, temperature, and reaction time. Studies on NHS-ester couplings have shown that systematically screening these conditions can lead to significant improvements in yield. researchgate.net For example, the synthesis of NHS esters is often conducted at 0°C to minimize side reactions like racemization. acs.org The order of reagent addition is also crucial; for instance, pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine component can improve outcomes. reddit.com

Comparative Studies with Other Activated Serine Protecting Group Combinations

N-Terminal Protecting Groups:

Z (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH). It is largely stable to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc removal. masterorganicchemistry.com

Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, typically removed with piperidine (B6355638). It is orthogonal to acid-labile Boc and Bzl groups. masterorganicchemistry.com

Boc (tert-Butoxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA). masterorganicchemistry.comhighfine.com

Side-Chain Protecting Groups for Serine:

Bzl (Benzyl): The benzyl (B1604629) ether is stable to the basic conditions of Fmoc removal but is labile to strong acid and catalytic hydrogenolysis. Its sensitivity to TFA is partial, making it more suitable for Fmoc-based strategies than Boc-based ones where repeated TFA treatment occurs. peptide.com

tBu (tert-Butyl): The tert-butyl ether is stable to base and hydrogenolysis but is readily cleaved by TFA. This makes the Fmoc-Ser(tBu)-OH combination a cornerstone of modern SPPS due to its orthogonality. nih.gov

Trt (Trityl): The trityl group is highly acid-sensitive and can be removed under very mild acidic conditions, offering another level of orthogonality. In a comparative study on phosphopeptide synthesis, side-chain trityl-protected amino acids yielded purer products than their t-butyl protected counterparts.

Comparative Analysis: The this compound combination belongs to a more "classical" protection strategy. The Z and Bzl groups are often removed simultaneously under harsh conditions (e.g., HF cleavage or hydrogenolysis). In contrast, the Fmoc/tBu strategy allows for milder and orthogonal deprotection (base for Fmoc, acid for tBu and cleavage from resin).

A key difference between Bzl and tBu side-chain protection is steric hindrance. The benzyl group in this compound presents lower steric bulk compared to the tert-butyl group, which can be advantageous when coupling to sterically hindered amino acid residues.

Interactive Data Table: Comparison of Serine Protecting Group Combinations

| N-Terminal Group | Side-Chain Group | Deprotection Conditions (Nα / Side-Chain) | Orthogonality | Key Features |

| Z | Bzl | H2/Pd or Strong Acid / H2/Pd or Strong Acid | Quasi-orthogonal (can be simultaneous) | "Classical" strategy; Bzl has lower steric hindrance than tBu. |

| Fmoc | tBu | Base (Piperidine) / Acid (TFA) | Fully Orthogonal | Standard for modern SPPS; mild deprotection conditions. nih.gov |

| Boc | Bzl | Acid (TFA) / Strong Acid or H2/Pd | Not fully orthogonal (Bzl is partially TFA-labile). peptide.com | Used in Boc-SPPS; risk of premature side-chain deprotection. |

| Fmoc | Trt | Base (Piperidine) / Mild Acid | Fully Orthogonal | Trt is very acid-sensitive; useful for complex peptides. |

Analytical Approaches in Synthetic Research Involving Z Ser Bzl Osu

Methodologies for Monitoring Reaction Progress in Solution-Phase Synthesis

In solution-phase peptide synthesis, the progress of the coupling reaction involving Z-Ser(bzl)-OSu can be monitored using several established techniques. These methods provide qualitative or semi-quantitative information about the consumption of starting materials and the formation of the desired peptide product.

Thin-Layer Chromatography (TLC): A widely used method for its simplicity and speed, TLC allows for the direct visualization of the reaction components. researchgate.net A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. researchgate.netkuleuven.be The starting materials, this compound and the N-terminally deprotected amino acid or peptide, will have distinct retention factors (Rf) compared to the newly formed, larger peptide. By comparing the spots of the reaction mixture over time to the standards of the starting materials, a chemist can qualitatively assess the progress of the reaction. researchgate.net The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. researchgate.netlookchem.com

High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, reversed-phase HPLC is the method of choice. google.comacs.org This technique separates the components of the reaction mixture based on their hydrophobicity. acs.orguchicago.edu By injecting a small sample of the reaction mixture into the HPLC system, one can obtain a chromatogram showing peaks corresponding to the unreacted this compound, the amino component, and the newly formed peptide. google.com The progress of the reaction is monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. google.comoup.com This allows for a more accurate determination of reaction completion. acs.org

Interactive Data Table: Comparison of Solution-Phase Monitoring Techniques

| Technique | Principle | Advantages | Limitations |

| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase based on polarity. researchgate.net | Simple, fast, inexpensive, allows for simultaneous analysis of multiple samples. | Primarily qualitative, lower resolution, may be difficult to interpret for complex mixtures. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. acs.org | High resolution, quantitative, highly sensitive, automated. acs.orguchicago.edu | More expensive equipment, requires expertise for operation and data analysis, longer analysis time per sample compared to TLC. google.com |

Techniques for Assessing Coupling Completion in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, making direct analysis of the reaction mixture more challenging than in solution-phase synthesis. thieme-connect.denih.gov Therefore, qualitative colorimetric tests are commonly employed to assess the completion of the coupling reaction after the addition of an amino acid like this compound. chempep.compeptide.com These tests detect the presence of unreacted primary or secondary amines on the resin-bound peptide. peptide.comijrps.com

The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for the presence of primary amines. peptide.compeptide.com A small sample of the peptide-resin is taken and treated with ninhydrin (B49086) reagents. peptide.com If free primary amino groups are present (indicating incomplete coupling), a characteristic deep blue color develops on the resin beads and/or in the solution. peptide.compeptide.com A negative result (the beads remain colorless or turn a faint yellow/brown) signifies that the coupling reaction is complete. peptide.com However, the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. peptide.compeptide.com

The Chloranil (B122849) Test: This test is particularly useful for detecting the presence of secondary amines, for which the Kaiser test is not effective. peptide.comijrps.com It can also detect primary amines. scispace.com A resin sample is treated with acetaldehyde (B116499) and a solution of chloranil. peptide.comijrps.com The development of a blue or green color on the resin beads indicates the presence of free amino groups and, therefore, an incomplete coupling reaction. peptide.comscispace.com

The Isatin (B1672199) Test: As an alternative to the chloranil test, the isatin test is also employed to detect secondary amines. An unprotected N-terminal proline, for instance, will yield a blue color upon treatment with isatin reagents, confirming the presence of unreacted amine. peptide.comijrps.com

If a positive result is obtained from any of these tests, it indicates that the coupling reaction has not gone to completion. peptide.com In such cases, a second coupling step is typically performed to ensure all the free amines have reacted before proceeding to the next deprotection and coupling cycle. peptide.com

Interactive Data Table: Qualitative Tests for SPPS Coupling Completion

| Test | Target Amine | Positive Result | Negative Result | Notes |

| Kaiser Test | Primary Amines | Intense blue color peptide.compeptide.com | Colorless or faint yellow/brown beads peptide.com | Not reliable for secondary amines like proline. peptide.compeptide.com |

| Chloranil Test | Primary and Secondary Amines | Blue or green beads peptide.comscispace.com | Colorless beads | Particularly useful for N-terminal proline. peptide.comijrps.com |

| Isatin Test | Secondary Amines | Blue color peptide.comijrps.com | No color change | Alternative for detecting N-terminal proline. peptide.comijrps.com |

Advanced Spectroscopic Methods for Intermediate Verification during Synthetic Pathways

During a multi-step peptide synthesis, it is often necessary to isolate and characterize key intermediates to confirm their identity and purity before proceeding to the next step. Advanced spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of synthetic intermediates. kuleuven.benih.gov For a peptide intermediate containing the this compound residue, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) groups, as well as signals for the α- and β-protons of the serine residue and the protons of the N-hydroxysuccinimide (OSu) moiety. nih.gov The integration of these signals can confirm the relative number of protons, and the coupling patterns provide information about the connectivity of the atoms.

Mass Spectrometry (MS): Mass spectrometry provides a highly accurate measurement of the molecular weight of the synthetic intermediate. oup.comub.edu Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the mass-to-charge ratio (m/z) of the peptide, which can then be compared to the calculated molecular weight to confirm its identity. uchicago.eduoup.com High-resolution mass spectrometry (HRMS) can provide the elemental composition, further verifying the structure of the intermediate. kuleuven.beub.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in the molecule. nih.gov For an intermediate derived from this compound, the FTIR spectrum would show characteristic absorption bands for the urethane (B1682113) carbonyl of the Z group, the ester carbonyl of the OSu group, and the amide bonds of the peptide backbone. The presence and position of these bands can confirm the successful incorporation of the protected amino acid and the formation of peptide bonds.

Interactive Data Table: Spectroscopic Methods for Intermediate Verification

| Method | Information Obtained | Application to this compound Intermediates |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry. nih.gov | Confirms the presence of Z, Bzl, and OSu groups and the amino acid backbone. kuleuven.benih.gov |

| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS). uchicago.eduoup.com | Verifies the correct mass of the peptide intermediate, confirming successful coupling. oup.comub.edu |

| Fourier-Transform Infrared (FTIR) | Identification of functional groups. nih.gov | Detects characteristic carbonyl stretches of the Z-group, OSu-ester, and amide bonds. |

Emerging Research Directions and Future Perspectives for Z Ser Bzl Osu

Novel Synthetic Routes to Z-Ser(bzl)-OSu and Related Derivatives

The conventional synthesis of this compound involves the activation of the carboxylic acid of its precursor, Z-Ser(bzl)-OH, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (HOSu). While effective, this method can lead to byproducts, such as dicyclohexylurea, that require careful purification.

Future research is trending towards cleaner and more efficient activation methods. These novel approaches aim to improve yield, reduce side reactions, and simplify purification processes.

Emerging Synthetic Methodologies:

Chlorophosphate-based Activation: The use of chlorophosphates as activating agents presents an alternative that can minimize the formation of urea-based byproducts. The reaction conditions must be carefully optimized to prevent side reactions.

Oxidative Coupling: Methods involving the direct coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions are being explored. This could potentially open new pathways to NHS-esters from different starting materials, although substrate compatibility is a key consideration. acs.org

Palladium-Catalyzed Carbonylation: An innovative approach involves the palladium-catalyzed carbonylation of (het)aryl halides with N-hydroxysuccinimide. acs.org While not directly applicable to the aliphatic structure of serine, this principle could inspire new catalytic strategies for activating carboxylic acids in compounds like Z-Ser(bzl)-OH.

These evolving synthetic strategies promise more efficient and versatile production of this compound and its derivatives, making them more accessible for complex applications.

Table 1: Comparison of Synthetic Routes for NHS-Ester Formation

| Method | Activating Agent/Catalyst | Key Advantages | Key Challenges |

|---|---|---|---|

| Conventional Coupling | DCC/EDC + HOSu | Well-established, widely used | Urea (B33335) byproduct formation, purification complexity |

| Chlorophosphate Activation | Chlorophosphates | Avoids urea byproducts | Potential for side reactions, requires careful optimization |

| Oxidative Coupling | Oxidizing agents | Broader substrate scope (alcohols, aldehydes) | Requires optimization for efficiency and selectivity |

| Palladium-Catalyzed Carbonylation | Palladium catalyst + CO | Novel, innovative for aryl halides | Not directly applicable to aliphatic acids like serine |

Exploration of this compound in Non-Peptide Organic Synthesis Methodologies

The utility of this compound is not confined to the assembly of peptide chains. Its nature as a reactive building block allows for its integration into diverse organic synthesis methodologies, particularly in materials science and bioconjugation.

Polymer Functionalization: Activated esters are increasingly used in post-polymerization modification. acs.org this compound can be used to graft protected serine units onto polymer backbones containing primary amine groups. This creates functional materials where, after deprotection of the benzyl (B1604629) and Z groups, the serine residue's hydroxyl and amine functionalities are available for further modification, such as attaching bioactive molecules or altering the material's surface properties. For instance, polymers bearing reactive NHS-ester moieties are pivotal in creating functional materials. acs.org One strategy involves using RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization with a chain transfer agent (CTA) that can be modified post-polymerization, offering a route to end-functionalized polymers. nih.gov

Surface Modification: The high reactivity of the NHS ester makes this compound an excellent candidate for modifying surfaces. acs.org It can be used to covalently attach a protected serine residue to amine-functionalized surfaces, such as those on biomaterials, nanoparticles, or microarrays. science.gov This initial modification can be followed by selective deprotection to expose reactive handles for immobilizing proteins, enzymes, or other biomolecules, which is critical for applications in diagnostics and proteomics. acs.orgscience.gov

Synthesis of Complex Conjugates: Beyond simple polymers, this compound can serve as a linker to introduce a serine moiety into complex bioconjugates. This could involve attaching it to small-molecule drugs, imaging agents, or targeting ligands, where the serine unit can modulate solubility, provide a site for further conjugation, or mimic a biological recognition motif. chemimpex.com

Computational Chemistry Approaches to Predict Reactivity and Stereocontrol

While experimental work remains crucial, computational chemistry offers a powerful predictive tool to understand and optimize reactions involving complex reagents like this compound. Future research will likely leverage these in silico methods to overcome experimental challenges.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanism of this compound with nucleophiles. nih.govfrontiersin.org By calculating the energy profiles of reaction pathways, researchers can predict the rate-limiting steps and optimize conditions for desired outcomes. nih.gov For example, computational models can simulate the reaction kinetics of NHS esters with amines versus their hydrolysis in aqueous media, providing insights into reaction efficiency in biological contexts. nih.gov Such models can rationalize noncovalent interactions and analyze binding modes, which are relevant for understanding interactions in supramolecular chemistry. rsc.org

Understanding Stereocontrol: The stereochemical outcome of reactions is paramount, especially when dealing with chiral molecules like amino acids. The bulky benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups on this compound exert significant steric influence. Computational modeling can be used to build and analyze transition state models to predict how these groups direct the approach of incoming reagents, thus controlling the stereoselectivity of a reaction. numberanalytics.com This is critical for ensuring the synthesis of a single, desired stereoisomer.

Machine Learning in Catalysis: Emerging research combines computational methods with machine learning to predict enzyme activity and stereoselectivity. acs.orgchemistryworld.comresearchgate.net Similar principles could be applied to non-enzymatic systems. By training algorithms on datasets of reactions involving protected amino acids, it may become possible to predict the optimal catalyst or reaction conditions for this compound to achieve a specific transformation with high selectivity, accelerating materials and drug discovery.

Integration into Automated Synthesis Platforms for Complex Chemical Entities

Automated synthesis has revolutionized the production of peptides and other complex molecules. While the Fmoc/tBu strategy dominates modern solid-phase peptide synthesis (SPPS), reagents from the Boc/Bzl protection scheme, such as this compound, retain significant utility, especially in solution-phase and hybrid synthesis strategies that can be automated. researchgate.net

Automated Solution-Phase Synthesis: this compound is well-suited for automated solution-phase synthesis. As a pre-activated ester, it can be added in a controlled manner to drive coupling reactions to completion, often with minimal side reactions compared to in situ activation methods. Its high reactivity is an advantage in automated systems where reaction times are precisely scheduled.

Fragment Condensation: In the synthesis of very long or complex peptides, a common strategy is to synthesize smaller peptide fragments separately and then ligate them. This compound could be used to activate the C-terminus of a peptide fragment in solution, which is then coupled to another fragment on an automated platform. The Z and Bzl groups are orthogonal to many other protecting groups used in SPPS, allowing for selective manipulation.

Synthesis of Non-Peptidic Polymers: Automated platforms are not limited to peptides. They can be programmed for the stepwise synthesis of other polymers. This compound could be integrated into such platforms as a monomer to introduce serine units into a polymer chain in a defined sequence, creating complex functional materials with precise structures.

Table 2: Considerations for Integrating this compound into Automated Synthesis

| Parameter | Consideration for this compound |

|---|---|

| Solubility | Must be soluble in the solvents used by the automated platform (e.g., DMF, NMP, DCM). Solubility data is critical. |

| Stability | The compound must be stable in solution for the duration of the automated run. The stability of the NHS ester to hydrolysis must be considered. |

| Reactivity | High reactivity is beneficial for rapid and complete couplings but must be controlled to prevent side reactions or reaction with instrument components. |

| Deprotection Strategy | The Z and Bzl groups require specific deprotection methods (e.g., hydrogenolysis or strong acid), which must be compatible with the final molecule and the automation hardware. |

| Purification | Automated purification modules (e.g., HPLC) must be able to effectively separate the final product from any unreacted starting material or byproducts like HOSu. |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Z-Ser(bzl)-osu with high purity, and how can researchers validate its structural integrity?

- Methodological Answer :

- Synthesis : Use benzyl (bzl) protection for the serine hydroxyl group to prevent undesired side reactions during peptide coupling. The o-succinimidyl (OSu) ester is typically prepared via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous DMF .

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via LC-MS (mass accuracy < 2 ppm) and NMR (e.g., ¹H and ¹³C spectra for benzyl group confirmation) .

- Validation : Compare retention times and spectral data with literature values. Quantify purity using integration of HPLC chromatograms (>95% purity threshold for research-grade compounds) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Variables : Test temperature (4°C, -20°C, ambient), humidity (0%, 50%), and light exposure. Prepare triplicate samples for each condition .

- Duration : Conduct accelerated stability testing (e.g., 1–4 weeks) and correlate with real-time data.

- Analysis : Use HPLC to track degradation products (e.g., free serine or hydrolyzed OSu ester). Apply kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across peptide sequences?

- Methodological Answer :

- Hypothesis Testing : Evaluate steric hindrance (e.g., bulky adjacent residues) or solvation effects using molecular dynamics simulations .

- Controlled Experiments :

- Sequence Variants : Synthesize peptides with systematic residue substitutions (e.g., Gly vs. Val at the N-terminus) to isolate steric factors.

- Solvent Optimization : Compare coupling efficiency in DMF, DCM, or THF with additives (e.g., HOBt) to mitigate racemization .

- Data Interpretation : Apply ANOVA to identify statistically significant variables (p < 0.05). Use LC-MS/MS to confirm epimerization or side products .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric excess (>99%)?

- Methodological Answer :

- Process Optimization :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of OSu ester to carbodiimide to minimize excess reagent contamination .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems for improved mixing and temperature control, reducing side reactions .

- Quality Control : Implement in-line FTIR to monitor reaction progress and chiral HPLC (e.g., Chiralpak IC column) to quantify enantiomeric excess .

Data Analysis & Reporting

Q. How should researchers present this compound characterization data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

- Required Data :

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (214 nm) | ≥95% |

| Mass Accuracy | LC-MS (ESI+) | < 2 ppm deviation |

| ¹H/¹³C NMR Peaks | 400 MHz NMR | Matches predicted splitting patterns |

- Reporting : Include raw spectral data in supplementary files. Reference CAS registry numbers for reagents and instruments (brand, model) .

Troubleshooting & Pitfalls

Q. Why does this compound exhibit variable solubility in peptide coupling reactions, and how can this be mitigated?

- Methodological Answer :

- Root Cause Analysis : Poor solubility may arise from aggregation or incompatible solvent polarity.

- Solutions :

- Pre-dissolve the compound in minimal DMF (0.1 M) before adding to the reaction mixture.

- Add chaotropic agents (e.g., urea) or co-solvents (e.g., DMSO) to disrupt aggregation .

- Validation : Monitor reaction homogeneity via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.